tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a bromine atom at the 3-position, and a formyl group at the 6-position of the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by formylation and esterification reactions. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and formylating agents such as Vilsmeier-Haack reagent. The final esterification step involves the use of tert-butyl alcohol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Major Products:
- Substitution reactions yield various substituted indole derivatives.
- Oxidation and reduction reactions modify the formyl group to carboxylic acids or alcohols.
- Hydrolysis yields the corresponding carboxylic acid .
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antimicrobial, and antiviral activities. They are used in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its versatility makes it valuable in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate depends on its application. In biological systems, indole derivatives often interact with specific enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate
- tert-Butyl 3-bromo-1H-indole-1-carboxylate
Comparison: tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate is unique due to the presence of both bromine and formyl groups, which provide distinct reactivity and potential for further functionalization. Compared to similar compounds, it offers a broader range of synthetic applications and biological activities .
Biological Activity
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate is a chemical compound with the molecular formula C₁₄H₁₄BrNO₃ and a molecular weight of 324.17 g/mol. It features an indole structure, which is well-known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound contains a bromine atom and a formyl group, contributing to its reactivity and potential applications in synthetic transformations. The indole scaffold is significant in medicinal chemistry due to its role in the development of various bioactive compounds.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄BrNO₃ |
Molecular Weight | 324.17 g/mol |
Indole Structure | Present |
Functional Groups | Bromine, Formyl |
Antimicrobial Properties
Compounds with indole structures have been studied for their antimicrobial activities. Research indicates that this compound may exhibit similar properties, potentially inhibiting the growth of various bacterial strains. The presence of the bromine atom may enhance its antimicrobial efficacy by affecting membrane permeability or enzyme activity in target organisms.
Anticancer Activity
Indole derivatives are often explored for their anticancer properties. Preliminary studies suggest that this compound could inhibit specific signaling pathways involved in cancer cell proliferation. For instance, it may modulate pathways related to apoptosis or cell cycle regulation, making it a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
The anti-inflammatory potential of indole derivatives is well-documented. The unique structure of this compound may allow it to interact with inflammatory mediators or cytokines, thereby reducing inflammation in various models .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Signal Transduction Modulation : It may affect signaling cascades that regulate cell growth and apoptosis.
Future Research Directions
Further investigations are warranted to fully elucidate the biological activity of this compound. Areas for future research include:
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : Exploring detailed mechanisms of action at the molecular level.
- Structural Modifications : Investigating how modifications to the compound's structure affect biological activity.
Properties
IUPAC Name |
tert-butyl 3-bromo-6-formylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQSLHQTQWHYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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